5-Methoxy-beta-methyltryptamine

Description

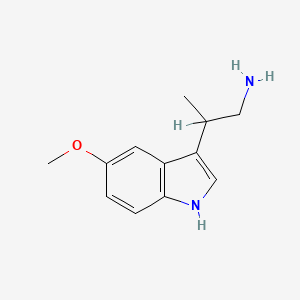

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methoxy-1H-indol-3-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O/c1-8(6-13)11-7-14-12-4-3-9(15-2)5-10(11)12/h3-5,7-8,14H,6,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLKJXFPRSHOODN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)C1=CNC2=C1C=C(C=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50942946 | |

| Record name | 2-(5-Methoxy-1H-indol-3-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20731-70-8 | |

| Record name | Indole, 3-(3-amino-2-propyl)-5-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020731708 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(5-Methoxy-1H-indol-3-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50942946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Methoxy-β-methyltryptamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 5-Methoxy-β-methyltryptamine, a tryptamine derivative of interest in neurochemical research. Due to the limited availability of direct synthetic procedures in peer-reviewed literature, this guide outlines a plausible and established chemical pathway adapted from the synthesis of analogous β-methylated tryptamines. The proposed synthesis involves a two-step process commencing with the preparation of a key intermediate, 4-methoxyphenylacetone, followed by its conversion to the target molecule via an indole synthesis methodology.

Physicochemical Data

The following table summarizes the key physicochemical properties of 5-Methoxy-β-methyltryptamine and its close structural analog, 5-Methoxy-α-methyltryptamine (5-MeO-AMT), for comparative purposes. Data for 5-Methoxy-β-methyltryptamine is predicted or inferred from structurally similar compounds.

| Property | 5-Methoxy-β-methyltryptamine (Predicted/Inferred) | 5-Methoxy-α-methyltryptamine (5-MeO-AMT)[1] |

| Molecular Formula | C₁₂H₁₆N₂O | C₁₂H₁₆N₂O |

| Molar Mass | 204.27 g/mol | 204.27 g/mol |

| Appearance | Crystalline solid (predicted) | - |

| Melting Point | Not available | 216-218 °C (Hydrochloride salt)[2] |

| Boiling Point | Not available | Not available |

| Solubility | Soluble in organic solvents (predicted) | Soluble in methanol and dilute mineral acids[2] |

Proposed Synthetic Pathway

The synthesis of 5-Methoxy-β-methyltryptamine can be logically approached in two main stages:

-

Stage 1: Synthesis of 4-Methoxyphenylacetone. This key intermediate provides the core structure from which the indole ring and the β-methylated ethylamine side chain will be constructed.

-

Stage 2: Indole Formation and Amination. This stage involves the cyclization to form the indole nucleus and the introduction of the amino group to yield the final tryptamine. A well-established method for this transformation is the Bischler-Möhler indole synthesis or a related variant.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis of 5-Methoxy-β-methyltryptamine. These protocols are based on established and reliable procedures for analogous chemical transformations.

Stage 1: Synthesis of 4-Methoxyphenylacetone

This procedure details the synthesis of 4-methoxyphenylacetone from 4-methoxybenzaldehyde and nitroethane, followed by reduction.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| 4-Methoxybenzaldehyde | 136.15 | 1.0 |

| Nitroethane | 75.07 | 1.2 |

| Ammonium Acetate | 77.08 | 0.5 |

| Acetic Acid, Glacial | 60.05 | Solvent |

| Iron Powder | 55.84 | 3.0 |

| Ferric Chloride | 162.20 | catalytic |

| Hydrochloric Acid (conc.) | 36.46 | As required |

| Toluene | 92.14 | Solvent |

Procedure:

-

Condensation: A mixture of 4-methoxybenzaldehyde (1.0 eq), nitroethane (1.2 eq), and ammonium acetate (0.5 eq) in glacial acetic acid is heated at reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled to room temperature and poured into a large volume of cold water. The precipitated yellow solid, 1-(4-methoxyphenyl)-2-nitropropene, is collected by filtration, washed with water, and dried.

-

Reduction: The dried 1-(4-methoxyphenyl)-2-nitropropene is suspended in a mixture of toluene and water. Iron powder (3.0 eq) and a catalytic amount of ferric chloride are added. The mixture is heated to 70-80 °C with vigorous stirring.

-

Concentrated hydrochloric acid is added dropwise over a period of 1-2 hours, maintaining the temperature of the reaction.

-

Isolation: After the addition is complete, the reaction is stirred for another hour. The mixture is then cooled, and the organic layer is separated. The aqueous layer is extracted with toluene. The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 4-methoxyphenylacetone as an oil. Purification can be achieved by vacuum distillation.

Stage 2: Synthesis of 5-Methoxy-β-methyltryptamine

This stage employs a modified Bischler-Möhler indole synthesis.

Reaction Scheme:

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (molar eq.) |

| 4-Methoxyphenylacetone | 164.20 | 1.0 |

| Bromoacetyl bromide | 201.86 | 1.1 |

| Aluminum Chloride (anhydrous) | 133.34 | 1.2 |

| Ammonia (aqueous solution) | 17.03 | Excess |

| Lithium Aluminum Hydride (LAH) | 37.95 | 2.0 |

| Tetrahydrofuran (THF, anhydrous) | 72.11 | Solvent |

| Diethyl Ether (anhydrous) | 74.12 | Solvent |

Procedure:

-

Acylation: To a solution of 4-methoxyphenylacetone (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane), anhydrous aluminum chloride (1.2 eq) is added portion-wise at 0 °C. Bromoacetyl bromide (1.1 eq) is then added dropwise, and the reaction is stirred at room temperature until completion (monitored by TLC).

-

Work-up: The reaction is quenched by pouring it onto a mixture of ice and concentrated hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed, dried, and concentrated to give the crude α-bromo ketone intermediate.

-

Amination: The crude intermediate is dissolved in a suitable solvent and treated with an excess of aqueous ammonia. The reaction is stirred at room temperature for several hours.

-

Isolation of Amine Intermediate: The product is extracted into an organic solvent, washed, dried, and concentrated.

-

Reduction: The crude amine intermediate is dissolved in anhydrous THF and added dropwise to a suspension of lithium aluminum hydride (2.0 eq) in anhydrous diethyl ether at 0 °C. The reaction mixture is then refluxed for 4-6 hours.

-

Final Work-up and Purification: After cooling, the reaction is carefully quenched by the sequential addition of water and an aqueous sodium hydroxide solution. The resulting precipitate is filtered off, and the filtrate is concentrated. The crude 5-Methoxy-β-methyltryptamine can be purified by column chromatography or by conversion to its salt (e.g., hydrochloride or fumarate) and recrystallization.

Biological Activity and Signaling Pathways

5-Methoxy-β-methyltryptamine is expected to exhibit activity at serotonin receptors, similar to its α-methylated isomer, 5-MeO-AMT, and other 5-methoxylated tryptamines.[3][4][5] These compounds are known to be agonists at various serotonin (5-HT) receptor subtypes, with a notable affinity for the 5-HT₂A and 5-HT₁A receptors.[3][4]

Activation of the 5-HT₂A receptor, a Gq/11-coupled receptor, initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers are responsible for the downstream cellular effects associated with the psychedelic properties of these compounds.[3][6]

Disclaimer

The synthesis of 5-Methoxy-β-methyltryptamine should only be conducted by qualified professionals in a controlled laboratory setting. The information provided in this guide is for research and informational purposes only. All procedures should be performed with appropriate safety precautions, including the use of personal protective equipment and a fume hood. The legal status of this compound may vary by jurisdiction, and it is the responsibility of the researcher to ensure compliance with all applicable laws and regulations.

References

An In-depth Technical Guide to 5-Methoxylated Tryptamines: Discovery, History, and Core Pharmacology

A Note on the Specific Subject of Inquiry: 5-Methoxy-beta-methyltryptamine

Initial research indicates a significant lack of available scientific literature regarding the discovery, history, and pharmacological profile of this compound. This specific positional isomer of the methyl group on the ethylamine side chain does not appear to have been a major focus of research in the same vein as its alpha-methylated and N,N-dimethylated counterparts. Therefore, this guide will focus on two closely related, extensively researched, and historically significant compounds: 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and 5-Methoxy-alpha-methyltryptamine (5-MeO-AMT) . It is plausible that interest in the beta-methylated variant stems from a potential misidentification or a desire to understand the broader structure-activity relationships within this class of compounds.

This technical guide provides a comprehensive overview of the discovery, history, and core pharmacology of 5-MeO-DMT and 5-MeO-AMT for researchers, scientists, and drug development professionals.

Discovery and History

The exploration of 5-methoxylated tryptamines is rooted in the early 20th-century advancements in organic chemistry and a growing interest in the constituents of psychoactive plants and animal secretions.

5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT)

The history of 5-MeO-DMT spans from its initial chemical synthesis to its identification in a wide array of natural sources and its traditional use in shamanic rituals.

-

1935-1936: The first synthesis of 5-MeO-DMT was achieved by Japanese chemists Toshio Hoshino and Kenya Shimodaira as part of their exploratory chemical research.[1][2] At this time, its psychoactive properties were not investigated.[2]

-

1959: The first isolation of 5-MeO-DMT from a natural source occurred when it was identified in the flowering plant Dictyoloma incanescens.[1]

-

1965: 5-MeO-DMT was identified as the primary psychoactive component of the hallucinogenic snuff known as "yakee," "epena," or "parica," prepared from the resin of the Virola theiodora tree by indigenous communities in Northern South America.[1] Around the same time, the renowned chemist Vittorio Erspamer isolated it from the venom of the Sonoran Desert toad, Incilius alvarius (formerly Bufo alvarius).

-

1970: Alexander Shulgin, a prominent psychedelic researcher, first reported on the hallucinogenic effects of 5-MeO-DMT in humans when administered parenterally.[1]

-

1984: The use of the venom from Incilius alvarius as a psychedelic was first described in a pamphlet titled "Bufo Alvarius: The Psychedelic Toad of the Sonoran Desert" by Albert Most (a pseudonym for Ken Nelson).[1] This publication significantly contributed to the modern use of toad venom for its psychoactive properties.[3]

5-Methoxy-alpha-methyltryptamine (5-MeO-AMT)

5-MeO-AMT, also known as "Alpha-O," emerged from the systematic exploration of tryptamine derivatives, with its discovery and investigation closely linked to the work of Alexander Shulgin.

-

1958: The initial synthesis and description of 5-MeO-AMT appeared in the scientific literature.[4]

-

1976: The psychedelic effects of 5-MeO-AMT in humans were first observed.[4]

-

1978: Alexander Shulgin and David E. Nichols, along with their colleagues, formally described the psychoactive properties of 5-MeO-AMT.[4]

-

Late 20th/Early 21st Century: 5-MeO-AMT gained popularity as a recreational substance and was often sold under the name "Alpha-O".[4]

Quantitative Pharmacological Data

The primary mechanism of action for both 5-MeO-DMT and 5-MeO-AMT is their interaction with serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT2A subtypes. The following tables summarize their binding affinities (Ki) and functional potencies (EC50).

Table 1: Receptor Binding Affinities (Ki, nM) of 5-MeO-DMT and 5-MeO-AMT

| Receptor | 5-MeO-DMT | 5-MeO-AMT |

| 5-HT1A | < 10 | High Affinity |

| 5-HT2A | > 1000 | 2 - 8.4 |

| 5-HT2B | High Affinity | High Affinity |

| SERT | 499 | > 1000 |

Note: Data is compiled from multiple sources and methodologies, which can lead to variations in reported values. "High Affinity" is indicated where specific numerical values were not consistently available across the reviewed literature but the affinity was noted as significant.

Table 2: Functional Potencies (EC50, nM) of 5-MeO-DMT and 5-MeO-AMT

| Assay / Receptor | 5-MeO-DMT | 5-MeO-AMT |

| G Protein Binding (General) | ~100 | Not specified |

| 5-HT2A Activation | Not specified | 2 - 8.4 |

| Monoamine Release (Serotonin) | Low Potency | 460 |

| Monoamine Release (Norepinephrine) | Low Potency | 8900 |

| Monoamine Release (Dopamine) | Low Potency | 1500 |

Note: EC50 values are highly dependent on the specific assay and cell line used. 5-MeO-AMT is a significantly more potent agonist at the 5-HT2A receptor compared to its activity as a monoamine releaser.[4]

Experimental Protocols

The following sections outline the general methodologies for the synthesis and pharmacological evaluation of 5-methoxylated tryptamines.

Chemical Synthesis

The synthesis of 5-MeO-DMT and 5-MeO-AMT can be achieved through several established routes. A common and versatile method is the Speeter-Anthony tryptamine synthesis .

General Protocol for Speeter-Anthony Synthesis of 5-MeO-DMT:

-

Starting Material: 5-methoxyindole.

-

Step 1: Oxalyl chloride addition. 5-methoxyindole is reacted with oxalyl chloride in a suitable solvent (e.g., diethyl ether) to form the indol-3-ylglyoxylyl chloride.

-

Step 2: Amination. The resulting intermediate is then reacted with dimethylamine to yield the corresponding ketoamide.

-

Step 3: Reduction. The ketoamide is reduced using a strong reducing agent, such as lithium aluminum hydride (LiAlH4) or, for deuterated analogs, lithium aluminum deuteride (LiAlD4), in an anhydrous solvent like tetrahydrofuran (THF) to yield 5-MeO-DMT.[5]

-

Purification: The final product is typically purified by extraction and crystallization, often as a salt (e.g., fumarate or succinate) to improve stability and purity.[6][7]

A similar synthetic strategy can be adapted for 5-MeO-AMT by using the appropriate amine in the amination step.

Receptor Binding Assays

Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor.

General Protocol for 5-HT Receptor Binding Assay:

-

Receptor Source: Membranes prepared from cells expressing the human 5-HT receptor of interest (e.g., 5-HT1A or 5-HT2A) or from brain tissue known to have a high density of these receptors (e.g., rat frontal cortex for 5-HT2A).[8]

-

Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor is used. Common examples include [3H]WAY-100635 for 5-HT1A and [3H]ketanserin for 5-HT2A.[9]

-

Incubation: The receptor preparation, radioligand, and varying concentrations of the test compound (e.g., 5-MeO-DMT) are incubated together in a buffer solution.

-

Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters using a cell harvester or 96-well filter plates.[8][10]

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Functional Assays (G-Protein Coupled Receptor Signaling)

Functional assays measure the cellular response to receptor activation.

General Protocol for GTPγS Binding Assay:

This assay measures the activation of G-proteins, a proximal event in GPCR signaling.[11]

-

Membrane Preparation: Prepare cell membranes containing the receptor of interest.

-

Incubation: Incubate the membranes with the agonist (e.g., 5-MeO-DMT) in the presence of [35S]GTPγS, a non-hydrolyzable analog of GTP.

-

G-Protein Activation: Receptor activation by the agonist stimulates the exchange of GDP for [35S]GTPγS on the Gα subunit.

-

Separation and Quantification: The amount of [35S]GTPγS bound to the G-proteins is measured after separating the membranes from the incubation buffer, typically by filtration.

-

Data Analysis: The increase in [35S]GTPγS binding in the presence of the agonist is used to determine its potency (EC50) and efficacy.

Signaling Pathways and Experimental Workflows

The primary targets of 5-MeO-DMT and 5-MeO-AMT are G-protein coupled receptors (GPCRs). Their activation initiates a cascade of intracellular events.

General GPCR Signaling Pathway

The diagram below illustrates a simplified, canonical GPCR signaling pathway activated by an agonist like 5-MeO-DMT or 5-MeO-AMT.

Caption: Generalized GPCR signaling pathway.

Experimental Workflow for Pharmacological Characterization

The following diagram outlines a typical workflow for the pharmacological characterization of a novel tryptamine derivative.

Caption: Pharmacological characterization workflow.

References

- 1. 5-MeO-DMT - Wikipedia [en.wikipedia.org]

- 2. From Toad Toxin to Medicine: The Promise of 5-MeO-DMT | Published by Journal of Health Economics and Outcomes Research [jheor.org]

- 3. Understanding 5-MeO-DMT: Historical use [beckleypsytech.com]

- 4. 5-MeO-AMT - Wikipedia [en.wikipedia.org]

- 5. Synthesis of Deuterated N,N-Dimethyltryptamine (DMT) and 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT) - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Characterization of 5-MeO-DMT Succinate for Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]

- 11. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]

Predicted Receptor Binding Profile of 5-Methoxy-β-methyltryptamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of the predicted receptor binding profile of 5-Methoxy-β-methyltryptamine (5-MeO-β-MT). Due to the limited availability of direct binding data for 5-MeO-β-MT, this guide synthesizes information from structurally related tryptamine analogs, primarily 5-Methoxy-α-methyltryptamine (5-MeO-AMT) and 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT), to forecast its pharmacological characteristics. This guide includes a comparative analysis of binding affinities, detailed experimental protocols for receptor binding assays, and visualizations of the principal signaling pathways.

Predicted Receptor Binding Profile

5-Methoxy-β-methyltryptamine is an analog of serotonin and a member of the tryptamine class of compounds. Its structure, featuring a 5-methoxy group on the indole ring and a β-methyl group on the ethylamine side chain, suggests significant interaction with serotonergic systems. The predicted binding profile is primarily based on data from its structural isomer, 5-MeO-AMT, which shares the α-methyl substitution on the ethylamine chain.

It is predicted that 5-MeO-β-MT will act as a potent agonist at several serotonin (5-HT) receptor subtypes, with a particularly high affinity for the 5-HT2A and 5-HT1A receptors.[1][2] The agonism at the 5-HT2A receptor is the principal mechanism believed to mediate the psychoactive effects of serotonergic psychedelics.[1][2]

Quantitative Binding Affinity Data (Predicted)

The following table summarizes the binding affinities (Ki values) of tryptamine analogs structurally related to 5-MeO-β-MT. These values are instrumental in predicting the binding profile of the target compound. Lower Ki values indicate a higher binding affinity.

| Receptor Subtype | 5-MeO-AMT (Ki in µM) | 5-MeO-DMT (Ki in µM) | Notes |

| 5-HT1A | 0.046[1] | 0.013[3] | High affinity predicted for 5-MeO-β-MT. |

| 5-HT2A | 0.034[1] | ~0.4 - 0.7 | High affinity predicted; primary target for psychedelic effects.[1][2] |

| SERT | 12[1] | - | Lower affinity suggests weak serotonin reuptake inhibition. |

Data for 5-MeO-DMT is presented for comparative purposes, highlighting the influence of N,N-dimethylation versus β-methylation.

Experimental Protocols

The determination of receptor binding affinities is typically accomplished through in vitro radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and a receptor.[4]

Radioligand Competition Binding Assay Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay used to determine the Ki of a test compound like 5-MeO-β-MT.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Methodology: Competitive Binding Assay for 5-HT2A Receptor

This protocol describes a representative method for determining the binding affinity (Ki) of 5-MeO-β-MT at the human 5-HT2A receptor.

-

Receptor Preparation:

-

Utilize membranes from HEK293 cells stably expressing the recombinant human 5-HT2A receptor.

-

Homogenize cells in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

-

Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.

-

Finally, resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.1 mM EDTA, pH 7.4) to a final protein concentration of 10-20 µg per well.

-

-

Assay Procedure:

-

The assay is performed in a 96-well plate format with a total volume of 200 µL per well.

-

Add 50 µL of the membrane preparation to each well.

-

Add 50 µL of the radioligand, [3H]ketanserin, at a final concentration of ~1.0 nM (approximating its Kd).

-

Add 100 µL of 5-MeO-β-MT at various concentrations (e.g., 10-11 M to 10-4 M) to generate a competition curve.

-

For determining non-specific binding, use a high concentration of a non-labeled competing ligand (e.g., 10 µM unlabeled ketanserin).

-

Incubate the plates at room temperature (~25°C) for 60-90 minutes to reach equilibrium.

-

-

Filtration and Quantification:

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

-

Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate.

-

Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the concentration of 5-MeO-β-MT.

-

Use non-linear regression analysis to fit the data to a one-site competition model and determine the IC50 value (the concentration of 5-MeO-β-MT that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[5]

-

Predicted Signaling Pathways

The interaction of 5-MeO-β-MT with its primary predicted targets, the 5-HT1A and 5-HT2A receptors, is expected to initiate distinct intracellular signaling cascades. These receptors are G-protein coupled receptors (GPCRs) that modulate downstream cellular activity.

5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is coupled to the Gq/11 G-protein.[6] Its activation leads to an excitatory cellular response through the phospholipase C pathway.

Caption: Predicted 5-HT2A receptor Gq-coupled signaling cascade.

5-HT1A Receptor Signaling Pathway

The 5-HT1A receptor is coupled to the Gi/o G-protein, which typically mediates an inhibitory cellular response by inhibiting adenylyl cyclase and modulating ion channel activity.[7]

Caption: Predicted 5-HT1A receptor Gi-coupled signaling cascade.

References

- 1. Buy 5-Methoxy-alpha-methyltryptamine | 1137-04-8 [smolecule.com]

- 2. 5-Methoxy-alpha-methyltryptamine | 1137-04-8 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]

- 6. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 7. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Beta-Methylated Tryptamines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-methylated tryptamines are a class of psychoactive compounds characterized by a methyl group substitution at the beta position of the tryptamine ethylamine side chain. This structural modification significantly alters their pharmacological properties compared to their non-methylated parent compounds. This guide provides an in-depth technical overview of the pharmacological profile of key beta-methylated tryptamines, focusing on their receptor binding affinities, functional activities, and relevant in vivo effects. The information is presented to aid researchers and professionals in drug development and neuroscience in understanding the complex interactions of these molecules with various neuroreceptor systems.

Core Pharmacology: Receptor Interactions and Functional Outcomes

The primary mechanism of action for many beta-methylated tryptamines involves their interaction with serotonin (5-HT) receptors, particularly the 5-HT2A subtype, which is a key mediator of their psychedelic effects.[1][2] However, their pharmacology is often complex, involving multiple receptor systems and actions on monoamine transporters.

Receptor Binding Affinities

The affinity of a compound for a specific receptor is a critical determinant of its potency and potential physiological effects. The following tables summarize the receptor binding affinities (Ki, in nM) of several prominent beta-methylated tryptamines across a range of relevant neuroreceptors. Lower Ki values indicate higher binding affinity.

Table 1: Receptor Binding Affinities (Ki, nM) of α-Methyltryptamine (αMT) and its Analogs

| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT1E | 5-HT1F | 5-HT2A | 5-HT2C | SERT |

| α-Methyltryptamine (αMT) | - | 5700[3] | - | - | - | - | - | - |

| S-(+)-α-Ethyltryptamine (AET) | - | - | - | 1580[3] | 4849[3] | - | - | - |

| R-(-)-α-Ethyltryptamine (AET) | - | - | - | 2265[3] | 8376[3] | - | - | - |

| 5-Methoxy-α-methyltryptamine (5-MeO-αMT) | - | - | - | - | - | - | - | - |

| α-Methylserotonin | 40-150[4] | 40-150[4] | 40-150[4] | >10000[4] | - | High Affinity[4] | High Affinity[4] | - |

Functional Activity

Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor and quantify its potency (EC50) and efficacy (Emax). The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A receptor activation and psychedelic potential.[2][5][6]

Table 2: Functional Activity (EC50, nM) and In Vivo Effects of Beta-Methylated Tryptamines

| Compound | 5-HT2A Agonism (EC50, nM) | Efficacy (Emax) | Head-Twitch Response (HTR) | Monoamine Release | MAO Inhibition (IC50, nM) |

| α-Methyltryptamine (αMT) | - | - | Induces HTR | 5-HT, DA, NE Releaser[7] | 380 (MAO-A)[7] |

| (+)-α-Ethyltryptamine (AET) | 1250[8][9] | 61% (Partial Agonist)[8][9] | - | 5-HT, DA, NE Releaser[10] | Weak Inhibitor[8] |

| (-)-α-Ethyltryptamine (AET) | >10000 (Inactive)[8][9] | - | - | - | - |

| 5-Methoxy-α-methyltryptamine (5-MeO-αMT) | - | - | Induces HTR[11] | - | 31000 (MAO-A)[11] |

| β-keto-N-methyl-αMT (BK-NM-AMT) | Inactive[12] | - | - | 5-HT (EC50=41.3), DA (EC50=92.8)[12] | Inactive[12] |

Signaling Pathways

The interaction of beta-methylated tryptamines with the 5-HT2A receptor initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of Gq/11 proteins, leading to downstream effects that are believed to underlie the profound perceptual and cognitive changes associated with these compounds.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the pharmacological characterization of beta-methylated tryptamines.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Objective: To quantify the affinity of beta-methylated tryptamines for serotonin receptors.

Materials:

-

Cell membranes expressing the target receptor (e.g., human recombinant 5-HT2A receptors in CHO-K1 cells).[13]

-

Radioligand (e.g., [³H]ketanserin for 5-HT2A receptors).

-

Test compounds (beta-methylated tryptamines).

-

Non-specific binding control (e.g., a high concentration of an unlabeled ligand like ketanserin).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates.

-

Scintillation counter.

Procedure:

-

Plate Preparation: Pre-soak 96-well filter plates with a solution like 0.5% polyethyleneimine to reduce non-specific binding.

-

Reaction Mixture: In each well, combine the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound. For total binding wells, no test compound is added. For non-specific binding wells, a high concentration of an unlabeled competitor is added.

-

Incubation: Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: After drying the filter plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[14]

Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate Gq-coupled receptors, such as the 5-HT2A receptor, by detecting changes in intracellular calcium levels.

Objective: To determine the potency (EC50) and efficacy (Emax) of beta-methylated tryptamines as agonists at Gq-coupled serotonin receptors.

Materials:

-

Cells stably expressing the target Gq-coupled receptor (e.g., HEK293 cells with 5-HT2A).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES).

-

Test compounds (beta-methylated tryptamines).

-

A reference full agonist (e.g., serotonin).

-

A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).[15][16]

Procedure:

-

Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Remove the culture medium and add the fluorescent calcium dye solution to the cells. Incubate for a specific period (e.g., 30-60 minutes) at 37°C to allow the dye to enter the cells.

-

Compound Plate Preparation: Prepare a separate plate containing serial dilutions of the test compounds and the reference agonist.

-

Fluorescence Measurement: Place the cell plate in the fluorescence plate reader. The instrument will add the compounds from the compound plate to the cell plate and simultaneously measure the fluorescence intensity over time.

-

Data Analysis: The increase in fluorescence intensity upon compound addition reflects the release of intracellular calcium. Plot the peak fluorescence response against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.[1]

Head-Twitch Response (HTR) Assay

This in vivo behavioral assay is a reliable predictor of 5-HT2A receptor-mediated psychedelic activity in humans.[2]

Objective: To assess the in vivo 5-HT2A receptor agonist activity of beta-methylated tryptamines.

Materials:

-

Male C57BL/6J mice.

-

Test compounds (beta-methylated tryptamines).

-

Vehicle control (e.g., saline).

-

Observation chambers.

-

Video recording equipment or a magnetometer-based detection system.[6][17]

Procedure:

-

Animal Acclimation: Acclimate the mice to the testing room and observation chambers for a specified period before drug administration.

-

Drug Administration: Administer the test compound or vehicle to the mice via a specific route (e.g., intraperitoneal or subcutaneous injection).

-

Observation Period: Place the mice individually into the observation chambers and record their behavior for a set duration (e.g., 30-60 minutes).

-

HTR Quantification: A trained observer, blind to the experimental conditions, manually counts the number of head twitches from the video recordings. Alternatively, an automated system using a head-mounted magnet and a magnetometer can be used for more objective quantification.[6][17][18]

-

Data Analysis: Compare the number of head twitches in the drug-treated groups to the vehicle control group. A significant increase in HTRs indicates 5-HT2A receptor agonist activity. Dose-response curves can be generated to determine the ED50 for inducing HTR.

Conclusion

The beta-methylation of the tryptamine scaffold results in compounds with diverse and complex pharmacological profiles. While agonism at the 5-HT2A receptor is a common feature and a primary driver of their psychedelic effects, their interactions with other serotonin receptor subtypes and monoamine transporters contribute to their unique spectrum of activities. The data and protocols presented in this guide offer a foundational understanding for researchers and drug development professionals working with this intriguing class of molecules. Further investigation into the structure-activity relationships and the downstream signaling consequences of receptor activation will be crucial for elucidating their full therapeutic potential and risk profiles.

References

- 1. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Head-twitch response - Wikipedia [en.wikipedia.org]

- 3. α-Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α-Methylserotonin - Wikipedia [en.wikipedia.org]

- 5. psychedelicreview.com [psychedelicreview.com]

- 6. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]

- 7. α-Methyltryptamine - Wikipedia [en.wikipedia.org]

- 8. α-Ethyltryptamine - Wikipedia [en.wikipedia.org]

- 9. Alpha-Ethyltryptamines as Dual Dopamine-Serotonin Releasers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. go.drugbank.com [go.drugbank.com]

- 11. 5-MeO-AMT - Wikipedia [en.wikipedia.org]

- 12. BK-NM-AMT - Wikipedia [en.wikipedia.org]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. 2.4. Radioligand Binding Assays [bio-protocol.org]

- 15. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]

- 16. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 17. Automated quantification of head-twitch response in mice via ear tag reporter coupled with biphasic detection - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Structure-Activity Relationship of 5-Methoxy-β-methyltryptamine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-β-methyltryptamine (5-MeO-β-MT) is a tryptamine derivative with known psychoactive properties, belonging to a class of compounds that has garnered significant interest for its potential therapeutic applications in various neuropsychiatric disorders. Understanding the structure-activity relationship (SAR) of 5-MeO-β-MT is crucial for elucidating its mechanism of action and for the rational design of novel compounds with improved pharmacological profiles. This technical guide provides a comprehensive overview of the SAR of 5-MeO-β-MT, focusing on its interactions with key serotonin receptors, the downstream signaling pathways it modulates, and the experimental methodologies used for its characterization.

Core Structure and Key Modifications

The core structure of 5-MeO-β-MT consists of an indole ring system with a methoxy group at the 5-position and a β-methylated ethylamine side chain at the 3-position. Modifications to these key areas of the molecule can significantly impact its pharmacological activity. The SAR of 5-methoxytryptamines is primarily dictated by their interactions with serotonin receptors, particularly the 5-HT1A and 5-HT2A subtypes.[1][2][3]

Receptor Binding and Functional Activity

Table 1: Receptor Binding Affinities (Ki) of 5-Methoxytryptamine Analogs

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2C (Ki, nM) | Reference |

| 5-MeO-DMT | Potent | Potent | Low Affinity | [4] |

| 5-MeO-DiPT | 35 | 5620 | 1700 | [5] |

Table 2: Functional Potencies (EC50) of 5-Methoxytryptamine Analogs

| Compound | 5-HT1A (EC50, nM) | 5-HT2A (EC50, nM) | Assay Type | Reference |

| 5-MeO-DMT | Equipotent to 5-HT2A | Equipotent to 5-HT1A | BRET | [1] |

| 5-MeO-AMT | - | 2 - 8.4 | Calcium flux | [6] |

Signaling Pathways

The interaction of 5-MeO-β-MT with 5-HT1A and 5-HT2A receptors initiates distinct intracellular signaling cascades.

5-HT1A Receptor Signaling: The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This cascade ultimately modulates neuronal excitability.

Caption: 5-HT1A Receptor Gi-coupled Signaling Pathway.

5-HT2A Receptor Signaling: The 5-HT2A receptor is a GPCR that couples to the Gq/11 family of G proteins. Its activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade leads to an increase in intracellular calcium and activation of protein kinase C (PKC), modulating a variety of cellular responses.

References

- 1. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 5-MeO-DiPT - Wikipedia [en.wikipedia.org]

- 6. 5-MeO-AMT - Wikipedia [en.wikipedia.org]

A Hypothesized Mechanism of Action for 5-Methoxy-beta-methyltryptamine (5-MeO-β-MT): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-beta-methyltryptamine (5-MeO-β-MT) is a tryptamine derivative characterized by a methoxy group at the 5-position of the indole ring and a methyl group at the beta-position of the ethylamine side chain. Its structural similarity to known psychoactive tryptamines, particularly serotonin (5-hydroxytryptamine, 5-HT) and other 5-methoxylated tryptamines, suggests that its primary mechanism of action involves interaction with serotonin receptors. This guide will extrapolate from the known pharmacology of its closest structural analogs to propose a likely, yet hypothetical, mechanism of action for 5-MeO-β-MT.

Hypothesized Molecular Targets and Mechanism of Action

The principal hypothesis is that 5-MeO-β-MT acts as an agonist at various serotonin receptor subtypes, with a potential for varying degrees of selectivity and potency compared to its analogs. The addition of a methyl group to the ethylamine side chain is known to alter the pharmacological profile of tryptamines, often by influencing their affinity for receptors and their susceptibility to metabolism by monoamine oxidase (MAO).

Primary Hypothesized Targets:

-

Serotonin 5-HT2A Receptors: Agonism at the 5-HT2A receptor is a hallmark of classic psychedelic tryptamines. It is highly probable that 5-MeO-β-MT interacts with this receptor, potentially contributing to psychoactive effects. The beta-methylation may modulate the potency and efficacy at this site compared to 5-MeO-DMT.

-

Serotonin 5-HT1A Receptors: Many 5-methoxylated tryptamines exhibit high affinity for the 5-HT1A receptor.[1][2][3] Agonism at this receptor is associated with anxiolytic and antidepressant effects. It is plausible that 5-MeO-β-MT also acts as a 5-HT1A agonist.

-

Other Serotonin Receptors: Like its analogs, 5-MeO-β-MT may also interact with other serotonin receptors such as 5-HT1B, 5-HT1D, 5-HT2B, 5-HT2C, 5-HT6, and 5-HT7, contributing to a complex pharmacological profile.[4]

Influence of Beta-Methylation:

The beta-methyl group may sterically hinder the binding of 5-MeO-β-MT to certain receptor subtypes, potentially altering its selectivity profile compared to unmethylated or alpha-methylated tryptamines. Furthermore, this structural modification could affect the molecule's ability to cross the blood-brain barrier and may alter its metabolic stability, particularly its susceptibility to degradation by MAO.

Comparative Quantitative Data of Structural Analogs

To provide a framework for our hypothesis, the following tables summarize the receptor binding affinities and functional potencies of the closely related compounds, 5-MeO-DMT and 5-MeO-AMT. All data is presented as reported in the cited literature.

Table 1: Receptor Binding Affinities (Ki, nM) of 5-MeO-DMT and 5-MeO-AMT

| Receptor | 5-MeO-DMT | 5-MeO-AMT |

| 5-HT1A | < 10[2] | Data Not Available |

| 5-HT2A | > 1000[2] | Data Not Available |

| 5-HT2B | Data Not Available | Data Not Available |

| 5-HT2C | Data Not Available | Data Not Available |

Note: There is a discrepancy in the literature regarding 5-MeO-DMT's affinity for 5-HT2A, with other sources suggesting a higher affinity than indicated in the table above.[4]

Table 2: Functional Activity (EC50, nM) of 5-MeO-DMT and 5-MeO-AMT

| Assay | 5-MeO-DMT | 5-MeO-AMT |

| G-protein binding stimulation | ~100[2] | Data Not Available |

| 5-HT2A Receptor Activation | 3.87[5] | 2 - 8.4[6] |

| 5-HT2B Receptor Activation | Data Not Available | 4[6] |

Hypothesized Signaling Pathways

Based on the likely agonism at 5-HT2A and 5-HT1A receptors, the following signaling pathways are hypothesized to be activated by 5-MeO-β-MT.

4.1. 5-HT2A Receptor Signaling Cascade

Activation of the Gq/11-coupled 5-HT2A receptor by 5-MeO-β-MT is hypothesized to initiate the phosphoinositide signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Caption: Hypothesized 5-HT2A receptor signaling pathway for 5-MeO-β-MT.

4.2. 5-HT1A Receptor Signaling Cascade

Agonism at the Gi/o-coupled 5-HT1A receptor by 5-MeO-β-MT is proposed to inhibit the activity of adenylyl cyclase (AC), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.

Caption: Hypothesized 5-HT1A receptor signaling pathway for 5-MeO-β-MT.

Proposed Experimental Protocols for Hypothesis Validation

To validate the hypothesized mechanism of action of 5-MeO-β-MT, a series of in vitro and in vivo experiments would be required. The following are outlines of key experimental protocols.

5.1. Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of 5-MeO-β-MT for a panel of neurotransmitter receptors, particularly serotonin receptor subtypes.

-

Methodology:

-

Prepare cell membrane homogenates expressing the human recombinant receptor of interest (e.g., 5-HT1A, 5-HT2A).

-

Incubate the membrane homogenates with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]ketanserin for 5-HT2A) at a fixed concentration.

-

Add increasing concentrations of unlabeled 5-MeO-β-MT to compete with the radioligand for binding.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Calculate the IC50 value from the competition curve and convert it to a Ki value using the Cheng-Prusoff equation.

-

5.2. Functional Assays

-

Objective: To determine the functional potency (EC50) and efficacy of 5-MeO-β-MT at key serotonin receptors.

-

Methodology (for 5-HT2A):

-

Use a cell line stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4).

-

Plate the cells in a microplate and load them with the fluorescent dye.

-

Add increasing concentrations of 5-MeO-β-MT to the wells.

-

Measure the change in fluorescence intensity over time using a fluorescence plate reader, which corresponds to changes in intracellular calcium concentration.

-

Plot the dose-response curve and calculate the EC50 value.

-

-

Methodology (for 5-HT1A):

-

Use a cell line expressing the human 5-HT1A receptor.

-

Stimulate adenylyl cyclase with forskolin.

-

Add increasing concentrations of 5-MeO-β-MT.

-

Measure the accumulation of cAMP using an appropriate assay kit (e.g., ELISA-based).

-

The inhibitory effect of 5-MeO-β-MT on forskolin-stimulated cAMP production will be used to determine its EC50.

-

5.3. In Vivo Behavioral Assays (Rodent Models)

-

Objective: To assess the psychoactive and behavioral effects of 5-MeO-β-MT.

-

Methodology (Head-Twitch Response, HTR):

-

Administer varying doses of 5-MeO-β-MT to mice.

-

Observe and count the number of head twitches over a specified period. The HTR is a behavioral proxy for 5-HT2A receptor activation.

-

To confirm the role of the 5-HT2A receptor, pre-treat a group of mice with a selective 5-HT2A antagonist (e.g., ketanserin) before administering 5-MeO-β-MT and observe for attenuation of the HTR.

-

Conclusion and Future Directions

The mechanism of action of this compound remains to be elucidated through direct experimental investigation. This guide puts forth a plausible hypothesis based on the well-established pharmacology of its close structural analogs, 5-MeO-DMT and 5-MeO-AMT. It is hypothesized that 5-MeO-β-MT is a serotonin receptor agonist, with likely activity at 5-HT2A and 5-HT1A receptors. The beta-methylation on the ethylamine side chain is expected to modulate its receptor affinity, selectivity, and metabolic profile.

Future research should focus on the synthesis and pharmacological characterization of 5-MeO-β-MT using the experimental protocols outlined above. Such studies are crucial to confirm or refute the proposed mechanism of action and to determine the therapeutic potential, if any, of this novel tryptamine derivative. A thorough understanding of its structure-activity relationship will be invaluable for the rational design of new compounds with improved pharmacological properties for the treatment of neuropsychiatric disorders.

References

- 1. blossomanalysis.com [blossomanalysis.com]

- 2. Psychedelic 5-Methoxy-N,N-dimethyltryptamine: Metabolism, Pharmacokinetics, Drug Interactions, and Pharmacological Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural pharmacology and therapeutic potential of 5-methoxytryptamines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A narrative synthesis of research with 5-MeO-DMT - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Methoxytryptamine - Wikipedia [en.wikipedia.org]

- 6. 5-MeO-AMT - Wikipedia [en.wikipedia.org]

A Technical Report on the Potential Psychoactive Effects of Substituted 5-Methoxytryptamines

To: Researchers, Scientists, and Drug Development Professionals

Subject: In-depth Technical Guide on the Potential Psychoactive Effects of 5-Methoxy-alpha-methyltryptamine (5-MeO-AMT)

Disclaimer: The compound originally requested, 5-Methoxy-beta-methyltryptamine (5-MeO-β-MT), lacks sufficient available data in peer-reviewed scientific literature to construct a meaningful technical guide. The structural position of the methyl group (alpha vs. beta) significantly alters the molecule's properties, and data cannot be extrapolated. This guide therefore focuses on the well-researched and structurally related psychoactive compound, 5-Methoxy-alpha-methyltryptamine (5-MeO-AMT) , also known as alpha,O-dimethylserotonin.

Introduction

5-Methoxy-alpha-methyltryptamine (5-MeO-AMT) is a synthetic tryptamine that belongs to the alpha-alkyltryptamine chemical class.[1] Structurally, it is the 5-methoxy derivative of alpha-methyltryptamine (AMT) and an alpha-methylated analogue of 5-MeO-DMT.[1] First synthesized in 1958, its psychoactive properties were characterized in the late 1970s.[2] 5-MeO-AMT is recognized for its potent hallucinogenic effects, which are understood to be mediated primarily through its interaction with the serotonergic system, particularly the 5-HT2A receptor.[3][4] This document provides a comprehensive overview of its pharmacological profile, including receptor binding affinities, functional activity, and behavioral effects, supported by detailed experimental methodologies and pathway visualizations.

Pharmacological Profile

The primary mechanism of action for 5-MeO-AMT's psychoactive effects is its activity as a potent agonist at serotonin receptors, with a particularly high affinity and functional potency at the 5-HT2A subtype.[1][5]

Quantitative Receptor Binding and Functional Activity

The following tables summarize the in vitro pharmacological data for 5-MeO-AMT at various monoamine receptors and transporters.

Table 1: Receptor and Transporter Binding Affinities (Ki, nM) of 5-MeO-AMT

| Target | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| Serotonin Receptors | ||

| 5-HT1A | Data Not Available in Search Results | |

| 5-HT2A | 12 (Binding) | [6] |

| 5-HT2C | 120 (Binding) | [6] |

| Monoamine Transporters (Reuptake Inhibition, IC50, nM) | ||

| SERT (Serotonin) | >1000 | [1] |

| DAT (Dopamine) | 180 (Inhibition of Reuptake) | [7] |

| NET (Norepinephrine) | >1000 | [1] |

| Monoamine Oxidase (Inhibition, IC50, nM) |

Note: Lower Ki and IC50 values indicate higher binding affinity and inhibitory potency, respectively.

Table 2: Functional Activity (EC50 / Emax) and Monoamine Release of 5-MeO-AMT

| Target/Assay | Functional Potency (EC50, nM) | Maximal Effect (Emax) | Reference |

|---|---|---|---|

| Serotonin Receptor Agonism | |||

| 5-HT2A (Ca2+ Mobilization) | 2 - 8.4 | Full Agonist | [1][5] |

| Monoamine Release | |||

| Serotonin Release | 460 | - | [1][7] |

| Dopamine Release | 1500 | - | [1] |

| Norepinephrine Release | 8900 | - |[1] |

Signaling Pathways and Experimental Workflows

Postulated 5-HT2A Receptor Signaling Pathway

Activation of the 5-HT2A receptor by an agonist like 5-MeO-AMT is a key event initiating its psychedelic effects. This process involves a G-protein-coupled signaling cascade that leads to the mobilization of intracellular calcium.

In Vivo Behavioral Assay Workflow: Head-Twitch Response (HTR)

The head-twitch response (HTR) in rodents is a widely used behavioral proxy for 5-HT2A receptor activation and is considered predictive of hallucinogenic potential in humans.[8]

In Vivo and Behavioral Effects

In animal models, 5-MeO-AMT consistently produces behaviors indicative of 5-HT2A receptor agonism.

-

Head-Twitch Response (HTR): 5-MeO-AMT induces a dose-dependent head-twitch response in mice.[4] This effect is a hallmark of classic hallucinogens and can be blocked by pretreatment with a 5-HT2A antagonist like ketanserin, confirming the receptor's primary role.[1][4]

-

Locomotor Activity: Unlike stimulants, 5-MeO-AMT tends to produce hypolocomotion (decreased movement).[1]

-

Abuse Potential: Studies have shown that 5-MeO-AMT does not induce locomotor sensitization or conditioned place preference (CPP), suggesting a limited potential for abuse compared to other psychoactive substances.[2][4]

-

Drug Discrimination: In drug discrimination tests, animals trained to recognize other psychedelics like DOM and LSD will substitute 5-MeO-AMT, indicating a shared subjective effect profile.[1]

Key Experimental Protocols

Radioligand Binding Assay (for Ki Determination)

Objective: To determine the binding affinity of 5-MeO-AMT for a specific receptor target.

-

Membrane Preparation: Cell membranes from cell lines stably expressing the human receptor of interest (e.g., 5-HT2A) are prepared via homogenization and centrifugation. Protein concentration is determined using a Bradford or BCA assay.

-

Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is prepared.

-

Incubation: In a 96-well plate, the cell membranes are incubated with a specific radioligand (e.g., [3H]ketanserin for 5-HT2A) at a concentration near its Kd value and various concentrations of the test compound (5-MeO-AMT).

-

Non-Specific Binding: A parallel set of incubations is performed in the presence of a high concentration of a non-labeled competing ligand to determine non-specific binding.

-

Separation: After incubation (e.g., 60 minutes at room temperature), the reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Quantification: The filters are washed, dried, and placed in scintillation vials with scintillation fluid. Radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: The IC50 value (concentration of 5-MeO-AMT that inhibits 50% of specific radioligand binding) is calculated using non-linear regression. The Ki value is then determined using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Head-Twitch Response (HTR) Assay (for In Vivo 5-HT2A Agonism)

Objective: To assess the in vivo 5-HT2A agonist activity of 5-MeO-AMT.

-

Animals: Male C57BL/6J mice are commonly used. Animals are group-housed and allowed to acclimate to the facility for at least one week before testing.

-

Habituation: On the day of the experiment, mice are brought to the testing room and allowed to habituate for at least 60 minutes. They are then placed into individual transparent observation chambers for a 2-minute habituation period immediately before recording begins.[4]

-

Drug Administration: Mice are administered 5-MeO-AMT (e.g., 0.3, 1, 3, 10 mg/kg) or vehicle control via intraperitoneal (i.p.) injection.[4] For antagonist studies, a 5-HT2A antagonist like ketanserin is administered 30 minutes prior to 5-MeO-AMT injection.[4]

-

Observation and Scoring: Immediately after drug administration, the number of head twitches (rapid, side-to-side rotational movements of the head) is counted for a defined period, typically 30 minutes.[4] Scoring can be done by a trained observer blind to the experimental conditions or via an automated system.

-

Data Analysis: The total number of head twitches per observation period is recorded for each animal. Data are analyzed using statistical methods such as one-way ANOVA followed by post-hoc tests to compare different dose groups to the vehicle control.

Conclusion

The available scientific evidence robustly characterizes 5-Methoxy-alpha-methyltryptamine (5-MeO-AMT) as a potent psychoactive substance with primary activity as a 5-HT2A receptor agonist. Its in vitro binding and functional assay results are strongly correlated with in vivo behavioral data from rodent models, particularly the head-twitch response, which is a reliable preclinical indicator of hallucinogenic potential. While it demonstrates potent serotonergic activity, its profile suggests a lower abuse liability compared to psychostimulants. This comprehensive dataset provides a solid foundation for further research into the specific mechanisms and potential applications of alpha-methylated tryptamines.

References

- 1. 5-MeO-AMT - Wikipedia [en.wikipedia.org]

- 2. 5-Methoxy-alpha-methyltryptamine | 1137-04-8 | Benchchem [benchchem.com]

- 3. Buy 5-Methoxy-alpha-methyltryptamine | 1137-04-8 [smolecule.com]

- 4. 5-Methoxy-α-methyltryptamine (5-MeO-AMT), a tryptamine derivative, induces head-twitch responses in mice through the activation of serotonin receptor 2a in the prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-MeO-AMT - Wikiwand [wikiwand.com]

- 6. 1-Propyl-5-MeO-AMT - Wikipedia [en.wikipedia.org]

- 7. caymanchem.com [caymanchem.com]

- 8. Head-twitch response - Wikipedia [en.wikipedia.org]

5-Methoxy-beta-methyltryptamine: A Technical Guide for Researchers

Disclaimer: Direct experimental data on 5-Methoxy-beta-methyltryptamine (5-MeO-β-MT) is not currently available in published scientific literature. This guide provides a comprehensive overview based on the well-characterized analogues, 5-Methoxy-N,N-dimethyltryptamine (5-MeO-DMT) and 5-Methoxy-alpha-methyltryptamine (5-MeO-AMT), to infer the potential properties and research considerations for 5-MeO-β-MT.

Introduction

This compound (5-MeO-β-MT) is a lesser-known tryptamine derivative. As a structural analogue of the potent psychedelic 5-MeO-DMT and the research chemical 5-MeO-AMT, it holds potential for unique pharmacological properties. This document serves as a technical guide for researchers, scientists, and drug development professionals, summarizing the anticipated chemistry, pharmacology, and experimental considerations for 5-MeO-β-MT. The information presented is largely extrapolated from data on its close chemical relatives due to the absence of direct studies on the beta-methylated compound.

Chemical Profile

| Property | 5-MeO-DMT | 5-MeO-AMT | 5-MeO-β-MT (Predicted) |

| IUPAC Name | 2-(5-methoxy-1H-indol-3-yl)-N,N-dimethylethanamine | 1-(5-methoxy-1H-indol-3-yl)propan-2-amine | 2-(5-methoxy-1H-indol-3-yl)-N-methylpropan-1-amine |

| Molecular Formula | C₁₃H₁₈N₂O | C₁₂H₁₆N₂O | C₁₃H₁₈N₂O |

| Molecular Weight | 218.29 g/mol | 204.27 g/mol | 218.29 g/mol |

| Structure |

Synthesis

While a specific synthesis for 5-MeO-β-MT has not been published, a potential synthetic route can be proposed based on established tryptamine synthesis methodologies. A common approach involves the reductive amination of a corresponding ketone or aldehyde.

A plausible synthetic pathway for 5-MeO-β-MT could involve the reaction of 5-methoxy-indole-3-acetaldehyde with methylamine, followed by reduction.

Pharmacology

The pharmacology of 5-MeO-β-MT is expected to be primarily mediated by its interaction with serotonin (5-HT) receptors, similar to other tryptamines. The beta-methylation on the ethylamine side chain is a key structural feature that will differentiate its activity from 5-MeO-DMT and 5-MeO-AMT.

Predicted Receptor Binding Profile

The following table presents the known receptor binding affinities of 5-MeO-DMT and 5-MeO-AMT. It is anticipated that 5-MeO-β-MT will also exhibit affinity for these receptors, although the precise values are unknown.

| Receptor | 5-MeO-DMT Ki (nM) | 5-MeO-AMT Ki (nM) | 5-MeO-β-MT Ki (nM) |

| 5-HT₁ₐ | 3 ± 0.2[1] | 46-194 | Predicted: Moderate to High Affinity |

| 5-HT₂ₐ | 907 ± 170[1] | 34 | Predicted: Moderate to High Affinity |

| 5-HT₂ₒ | - | 90 | Predicted: Moderate Affinity |

| 5-HT₁ₑ | - | - | Predicted: Possible Affinity |

| 5-HT₇ | - | - | Predicted: Possible Affinity |

| SERT | Weak inhibitor[1] | 12,000 | Predicted: Weak Inhibition |

| NET | Weak inhibitor[1] | >22,000 | Predicted: Weak Inhibition |

| DAT | Weak inhibitor[1] | >26,000 | Predicted: Weak Inhibition |

Note: Ki values are inhibition constants; a lower value indicates higher binding affinity.

Structure-Activity Relationship (SAR) Insights

-

Beta-Methylation: In phenethylamines, beta-methylation can decrease direct agonist activity at adrenergic receptors. In tryptamines, this modification may influence selectivity and potency at serotonin receptor subtypes. It could potentially reduce the rate of metabolism by monoamine oxidase (MAO), thereby prolonging the duration of action compared to un-methylated analogs.

-

5-Methoxy Group: The 5-methoxy substitution on the indole ring is known to significantly increase affinity for the 5-HT₁ₐ receptor.[2][3] This feature is expected to be a key determinant of the pharmacological profile of 5-MeO-β-MT.

Predicted Signaling Pathways

Based on the activity of 5-MeO-DMT, 5-MeO-β-MT is predicted to act as an agonist at 5-HT₁ₐ and 5-HT₂ₐ receptors, initiating intracellular signaling cascades.

Experimental Protocols

Receptor Binding Assay

A standard radioligand binding assay would be employed to determine the affinity of 5-MeO-β-MT for various receptors.

In Vitro Functional Assay

A calcium flux assay is a common method to determine the functional activity (agonist or antagonist) of a compound at Gq-coupled receptors like 5-HT₂ₐ.

Methodology:

-

Cell Culture: Use a cell line (e.g., HEK293) stably expressing the human 5-HT₂ₐ receptor.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: Add varying concentrations of 5-MeO-β-MT to the cells.

-

Signal Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates an increase in intracellular calcium, signifying receptor activation.

-

Data Analysis: Plot the dose-response curve and calculate the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximal effect) values.

In Vivo Behavioral Assay (Rodent Model)

The head-twitch response (HTR) in mice is a behavioral proxy for 5-HT₂ₐ receptor activation and is commonly used to assess the potential psychedelic-like effects of tryptamines.

Protocol:

-

Acclimation: Acclimate male C57BL/6J mice to the testing environment.

-

Administration: Administer 5-MeO-β-MT intraperitoneally (i.p.) at various doses. Include a vehicle control group.

-

Observation: Record the number of head twitches for each mouse over a defined period (e.g., 30-60 minutes) post-injection.

-

Data Analysis: Compare the number of head twitches between the different dose groups and the control group using appropriate statistical methods (e.g., ANOVA).

Toxicology and Safety Considerations

The toxicology of 5-MeO-β-MT is unknown. As with any novel research chemical, it should be handled with appropriate personal protective equipment (PPE) in a controlled laboratory setting. Researchers should consider potential cardiovascular effects, neurotoxicity, and behavioral changes.

Conclusion

This compound represents an unexplored area in tryptamine research. Based on structure-activity relationships, it is predicted to be a potent serotonergic agent, likely with a distinct pharmacological profile compared to its alpha-methylated and N,N-dimethylated counterparts. The information and experimental protocols provided in this guide offer a foundational framework for initiating research into this novel compound. Further in vitro and in vivo studies are necessary to elucidate its precise pharmacological, toxicological, and behavioral effects.

References

An In-depth Technical Guide to Early-Stage Research on 5-Methoxy-α-methyltryptamine (5-MeO-AMT)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-α-methyltryptamine (5-MeO-AMT), also known as α,O-dimethylserotonin, is a potent psychedelic compound belonging to the tryptamine class. Structurally, it is a derivative of α-methyltryptamine (AMT) and an analog of 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT). First synthesized in 1958, its psychoactive properties have led to its emergence as a research chemical and a substance of interest in the field of neuropsychopharmacology. This technical guide provides a comprehensive overview of the early-stage research on 5-MeO-AMT, focusing on its synthesis, pharmacology, and the experimental methodologies used for its characterization.

Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 1-(5-methoxy-1H-indol-3-yl)propan-2-amine[1][2] |

| Synonyms | 5-MeO-αMT, α,O-Dimethylserotonin, α,O-DMS, Alpha-O[1][3] |

| Molecular Formula | C₁₂H₁₆N₂O[2][4] |

| Molar Mass | 204.27 g/mol [2][4] |

| CAS Number | 1137-04-8[1][3] |

Synthesis

The synthesis of 5-MeO-AMT can be achieved through several routes, with a common method being the reductive amination of a ketone precursor. A general synthetic approach involves the following key steps:

-

Preparation of the Indole-2-propanone Precursor: This can be accomplished through various methods known in indole chemistry.

-

Reductive Amination: The substituted indole-2-propanone undergoes reductive amination. For the synthesis of specific enantiomers, a chiral auxiliary such as a pure enantiomer of α-methylbenzylamine can be used. This reaction forms a pair of diastereomeric amines.[5]

-

Separation of Diastereomers: The resulting diastereomers are separated using chromatographic techniques, such as preparative centrifugal chromatography.[5]

-

Debenzylation: Catalytic N-debenzylation of the separated diastereomers yields the pure enantiomers of 5-MeO-AMT.[5]

Pharmacology

The pharmacological profile of 5-MeO-AMT is characterized by its interaction with the serotonergic system, particularly as a potent agonist at various serotonin receptor subtypes. It also exhibits activity at monoamine transporters, though to a lesser extent.

Receptor Binding Affinity

The binding affinity of a compound for a receptor is typically determined through radioligand binding assays and is expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The following table summarizes the reported Ki values for 5-MeO-AMT at several key receptors.

| Receptor | Ki (nM) | Reference |

| Serotonin 5-HT₁A | 46 | [4] |

| Serotonin 5-HT₂A | 34 | [4] |

| Serotonin 5-HT₂C | 113 ± 31 | [4] |

| Serotonin Transporter (SERT) | 12,000 | [4] |

Functional Activity

Functional assays are employed to determine the effect of a compound on receptor signaling. The half-maximal effective concentration (EC₅₀) is a measure of the compound's potency in eliciting a functional response. 5-MeO-AMT acts as a potent agonist at the 5-HT₂A receptor.

| Receptor | Assay | EC₅₀ (nM) | Efficacy (% of Serotonin) | Reference |

| Serotonin 5-HT₂A | Calcium Mobilization | 2 - 8.4 | Full Agonist | [1][3] |

| Serotonin 5-HT₂C | Not Specified | 290 ± 62 | 89.1 ± 0.7 (Partial Agonist) | [4] |

Monoamine Transporter Activity

5-MeO-AMT has been shown to inhibit the reuptake and stimulate the release of monoamines, although with lower potency compared to its activity at serotonin receptors.

| Transporter | Reuptake Inhibition IC₅₀ (µM) | Release Stimulation EC₅₀ (µM) | Reference |

| Dopamine (DAT) | 0.18 | 1.5 | [6][7] |

| Serotonin (SERT) | 2.9 | 460 | [6][7] |

| Norepinephrine (NET) | 3.37 | 8.9 | [6][7] |

Experimental Protocols

Radioligand Binding Assay for 5-HT Receptors

Objective: To determine the binding affinity (Ki) of 5-MeO-AMT for serotonin receptors.

Methodology:

-

Membrane Preparation: Membranes from cells expressing the target human serotonin receptor subtype (e.g., 5-HT₂A) or from brain tissue homogenates (e.g., rat frontal cortex) are prepared.[5][8]

-

Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl, 10 mM MgCl₂, and 0.1 mM EDTA, with a pH of 7.4.[9][10]

-

Incubation: The membranes are incubated in 96-well plates with a specific radioligand (e.g., [³H]ketanserin for 5-HT₂A receptors) and varying concentrations of the test compound (5-MeO-AMT).[8][10]

-

Separation: The bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters (e.g., GF/B or GF/C). The filters are presoaked in a solution like 0.5% polyethyleneimine to reduce non-specific binding.[8][10]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (concentration of the test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay for GPCRs

Objective: To determine the functional activity (EC₅₀ and efficacy) of 5-MeO-AMT at G-protein coupled receptors (GPCRs) that modulate cyclic AMP (cAMP) levels.

Methodology:

-

Cell Culture and Transfection: Cells (e.g., HEK293) are cultured and may be transiently or stably transfected to express the target receptor (e.g., a 5-HT receptor) and a cAMP biosensor.[11][12] The biosensor often consists of a cAMP binding domain fused to a luciferase, where cAMP binding leads to a change in light output.[11][12]

-

Cell Plating: Cells are seeded into 384- or 96-well plates.[12]

-

Assay Procedure:

-

For Gs-coupled receptors, which increase cAMP, cells are incubated with varying concentrations of the agonist (5-MeO-AMT).

-

For Gi-coupled receptors, which decrease cAMP, cells are first stimulated with an adenylate cyclase activator (e.g., forskolin) and then treated with the agonist.

-

-

Signal Detection: After incubation, the substrate for the biosensor (e.g., luciferase substrate) is added, and the luminescence is measured using a luminometer.[11]

-

Data Analysis: The luminescence signal is proportional to the intracellular cAMP concentration. Dose-response curves are generated by plotting the signal against the logarithm of the agonist concentration. The EC₅₀ and Emax (maximum effect) values are determined using non-linear regression analysis.

Head-Twitch Response (HTR) in Mice

Objective: To assess the in vivo 5-HT₂A receptor agonist activity of 5-MeO-AMT. The HTR is a behavioral proxy for hallucinogenic potential in humans.[13][14][15]

Methodology:

-

Animals: Male mice (e.g., C57BL/6J strain) are commonly used.[14][16]

-

Drug Administration: 5-MeO-AMT is dissolved in a suitable vehicle (e.g., saline) and administered to the mice, typically via intraperitoneal (i.p.) injection.[17]

-

Observation: Following administration, mice are placed in an observation chamber. The number of head twitches is counted for a defined period (e.g., 20-30 minutes).[18] A head twitch is a rapid, rotational movement of the head.[14][15]

-

Automated Detection (Optional): For more objective quantification, a small magnet can be attached to the mouse's head or ear, and the movement is detected by a magnetometer coil surrounding the chamber.[17][18]

-

Data Analysis: The frequency of head twitches is recorded and compared between different dose groups and a vehicle control group. To confirm the involvement of the 5-HT₂A receptor, a separate group of animals can be pre-treated with a selective 5-HT₂A antagonist (e.g., ketanserin) before the administration of 5-MeO-AMT.[13]

Signaling Pathway

The primary psychoactive effects of 5-MeO-AMT are mediated through its agonist activity at the serotonin 5-HT₂A receptor, a Gq/11-coupled GPCR. Activation of this receptor initiates a downstream signaling cascade.

Conclusion

5-Methoxy-α-methyltryptamine is a potent serotonergic agent with high affinity and agonist activity at the 5-HT₂A receptor. Early-stage research has established its fundamental pharmacological profile through a combination of in vitro and in vivo studies. The experimental protocols outlined in this guide represent standard methodologies for characterizing novel tryptamine derivatives. Further research is warranted to fully elucidate the therapeutic potential and safety profile of 5-MeO-AMT. This guide serves as a foundational resource for scientists and researchers engaged in the development of novel psychoactive compounds and therapeutics targeting the serotonergic system.

References